2,3-Dihydroxybenzaldehyde

描述

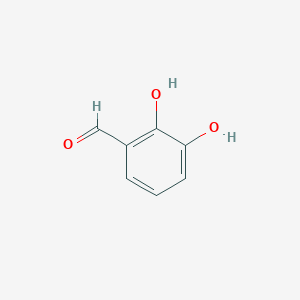

Structure

3D Structure

属性

IUPAC Name |

2,3-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-2-1-3-6(9)7(5)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWOUPGDGMCKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179411 | |

| Record name | 2,3-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24677-78-9 | |

| Record name | 2,3-Dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24677-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024677789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24677-78-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP9HDE43LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2,3-Dihydroxybenzaldehyde (CAS No. 24677-78-9). It is a valuable intermediate in organic synthesis and has demonstrated significant biological activities, including antimicrobial and antioxidant properties. This document details its physicochemical characteristics, spectroscopic data, synthesis protocols, and known mechanisms of action. All quantitative data is presented in structured tables for ease of reference. Furthermore, key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its functional roles.

Chemical and Physical Properties

This compound, also known as o-pyrocatechualdehyde, is a dihydroxybenzaldehyde with the chemical formula C₇H₆O₃.[1] It typically appears as a light yellow to beige-greenish crystalline powder.[2] It is an organic compound that is soluble in polar solvents like water and alcohols.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆O₃ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| CAS Number | 24677-78-9 | [1] |

| Appearance | Light yellow to beige-greenish crystalline powder | [2] |

| Melting Point | 104-108 °C | [4] |

| Boiling Point | 120 °C at 16 mmHg | [5] |

| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL) | [4][6] |

| pKa | 8.01 (Predicted) | [2] |

| LogP | 1.325 (Estimated) | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃, 399.65 MHz) | δ (ppm): 11.10 (s, 1H, OH), 9.886 (s, 1H, CHO), 7.193 (d, 1H, ArH), 7.145 (d, 1H, ArH), 6.947 (t, 1H, ArH), 5.84 (s, 1H, OH) | [4] |

| ¹³C NMR (Polysol) | Tentative assignments available | [7] |

| Infrared (IR) (Nujol Mull) | Characteristic peaks for O-H, C=O (aldehyde), and aromatic C-H and C=C stretching available | [8] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available | [9] |

Synthesis and Characterization

Synthesis Protocols

2.1.1. Synthesis from o-Vanillin [2]

This protocol describes the demethylation of o-vanillin to yield this compound.

-

Materials: o-vanillin, aluminum trichloride (B1173362) (AlCl₃), sodium iodide (NaI), acetonitrile (B52724), 2 M hydrochloric acid (HCl), ethyl acetate (B1210297), saturated aqueous sodium thiosulfate (B1220275), saturated brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a 100 mL flask, add acetonitrile (40 mL), followed by aluminum trichloride (0.752 g, 5.64 mmol, 1.1 equiv), sodium iodide (2.305 g, 15.38 mmol, 3.0 equiv), and o-vanillin (0.780 g, 5.13 mmol).

-

Heat the reaction mixture to 80 °C and stir for 18 hours.

-

After cooling to room temperature, acidify the solution with 2 M dilute hydrochloric acid (10 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and wash sequentially with saturated aqueous sodium thiosulfate (10 mL) and saturated brine (10 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound as a yellow solid.

-

2.1.2. Synthesis from Catechol

This method involves the formylation of catechol.

-

Materials: Catechol, phosphoryl chloride (POCl₃), N,N-dimethylformamide (DMF), ice, water, ethyl acetate, anhydrous sodium sulfate, benzene (B151609).

-

Procedure:

-

Under a nitrogen atmosphere, slowly add redistilled POCl₃ (39.05 g, 0.059 mol) to dry DMF (4.75 g, 0.065 mol) in an ice bath with stirring for 1 hour.

-

Add a solution of catechol (4.95 g, 0.045 mol) in DMF to the mixture.

-

Stir the reaction for 12 hours at 40 °C.

-

Pour the reaction mixture into ice water with stirring to precipitate the solid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the organic layer with water (3 times) and dry over anhydrous Na₂SO₄.

-

After removing the solvent, recrystallize the residue from benzene to yield a light yellow solid.

-

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Samples are typically dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum is recorded on a spectrometer, for instance, at a frequency of 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule and is typically recorded in a similar manner to the ¹H NMR spectrum.

2.2.2. Infrared (IR) Spectroscopy

-

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a mull in Nujol. The spectrum reveals the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (-C=O) groups.

Biological Activities and Mechanisms of Action

This compound has been shown to possess notable biological activities, primarily as an antimicrobial and antioxidant agent.

Antimicrobial Activity

The compound exhibits antimicrobial properties, particularly against Gram-positive bacteria.[4] It has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA).[2]

Mechanism of Action: this compound inhibits bacterial growth by targeting the ribosome. It binds to the 50S ribosomal subunit, which in turn prevents protein synthesis by inhibiting the transfer of tRNA from the A site to the P site on the ribosome.[2][4]

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Bovine Mastitis S. aureus [5][10]

| Parameter | Value |

| MIC₅₀ | 500 mg/L |

| MIC₉₀ | >500 mg/L |

MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Cytotoxicity studies on bovine mammary epithelial MAC-T cells have indicated that this compound exhibits low toxicity at its MIC₅₀ and MIC₉₀ concentrations.[5][10]

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 24677-78-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 24677-78-9 | FD22099 [biosynth.com]

- 5. Gentisaldehyde and Its Derivative this compound Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 97 24677-78-9 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling [mdpi.com]

- 9. Anti-Allergic Effect of 3,4-Dihydroxybenzaldehyde Isolated from Polysiphonia morrowii in IgE/BSA-Stimulated Mast Cells and a Passive Cutaneous Anaphylaxis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gentisaldehyde and Its Derivative this compound Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydroxybenzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,3-Dihydroxybenzaldehyde, a significant organic compound in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information for practical application and further study.

Chemical Identity and Properties

This compound, also known by synonyms such as o-Pyrocatechualdehyde, is a dihydroxybenzaldehyde compound.[1] It presents as a light yellow to beige-greenish crystalline powder.[2] Its unique structure, featuring an aldehyde group and two adjacent hydroxyl groups on a benzene (B151609) ring, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[3] The compound has demonstrated antimicrobial and antioxidant properties.[3]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 24677-78-9 | [4][5] |

| Chemical Formula | C₇H₆O₃ | [4][5][6] |

| Molecular Weight | 138.12 g/mol | [4][5][6] |

| Melting Point | 104-108 °C | [2][4] |

| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL), miscible with alcohol and diethyl ether.[4] | [4] |

| ¹H NMR (DMSO-d₆) | δ (ppm) = 10.20 (s, 1H, CHO), 9.92 (s, 2H, OH), 7.13 (dd, J = 7.6, 1.6 Hz, 1H, Ph), 7.07 (dd, J = 7.6, 1.6 Hz, 1H, Ph), 6.79 (t, J = 7.8 Hz, 1H, Ph). | [7] |

| ¹³C NMR | Spectra available, tentative assignments. | [8] |

| IR Spectrum (KBr pellet, cm⁻¹) | 3644 (νO-H), 1628 (νC=N of oxime derivative). | [7] |

| Mass Spectrum | Electron ionization spectra available through NIST. | [9] |

| InChI | 1S/C7H6O3/c8-4-5-2-1-3-6(9)7(5)10/h1-4,9-10H | [1][4] |

| SMILES | C1=CC(=C(C(=C1)O)O)C=O | [1] |

Molecular Structure and Identification Workflow

The structural arrangement of this compound is fundamental to its chemical reactivity. The following diagram illustrates its chemical structure.

Caption: Chemical structure of this compound.

The identification and characterization of this compound involve a logical workflow, starting from the initial synthesis and proceeding through purification and spectroscopic analysis.

Caption: Logical workflow for the synthesis and characterization of this compound.

Experimental Protocols

A common and effective method for the synthesis of this compound is through the demethylation of o-vanillin.[2][10]

Synthesis of this compound from o-Vanillin [2][10]

-

Materials:

-

o-Vanillin (3-Methoxysalicylaldehyde)

-

Aluminum trichloride (B1173362) (AlCl₃)

-

Sodium iodide (NaI)

-

Acetonitrile (CH₃CN)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Saturated brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a 100 ml flask, add acetonitrile (40 ml).

-

Sequentially add aluminum trichloride (1.1 equivalents), sodium iodide (3.0 equivalents), and o-vanillin (1.0 equivalent).[10]

-

Heat the reaction mixture to 80 °C and stir for 18 hours.[2][10]

-

After the reaction is complete, cool the mixture to room temperature.[2][10]

-

Acidify the reaction solution with 2 M dilute hydrochloric acid (10 ml).[2][10]

-

Combine the organic phases and wash sequentially with saturated aqueous sodium thiosulfate (10 ml) and saturated brine (10 ml).[2][10]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2][10]

-

Purify the crude product by column chromatography to yield this compound as a yellow solid (87% yield).[2][10]

-

-

Purification Method:

-

The aldehyde can be further purified by crystallization from water.[2]

-

References

- 1. This compound | C7H6O3 | CID 90579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 24677-78-9 [chemicalbook.com]

- 3. CAS 24677-78-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound 97 24677-78-9 [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,3-Dihydroxybenzaldehyde and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydroxybenzaldehyde, a versatile organic compound with significant applications in pharmaceutical research and development. This document details its chemical properties, synonyms, and key biological activities, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding and application in a laboratory setting.

Chemical Identity and Synonyms

This compound is an organic compound featuring a benzaldehyde (B42025) core substituted with two hydroxyl groups at the 2 and 3 positions.[1] Its chemical structure lends it to a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1] A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 24677-78-9 |

| Molecular Formula | C₇H₆O₃ |

| Molecular Weight | 138.12 g/mol |

| Common Synonyms | o-Pyrocatechualdehyde |

| 3-Formylcatechol | |

| 3-Formyl-1,2-benzenediol | |

| 1,2-Dihydroxy-3-formylbenzene | |

| 3-Hydroxysalicylaldehyde | |

| Benzaldehyde, 2,3-dihydroxy- |

Key Biological Activities

This compound has demonstrated notable biological activities, particularly as an antimicrobial and antioxidant agent. These properties make it a compound of interest for the development of new therapeutic agents.

Research has shown that this compound exhibits antimicrobial properties.[1] It is effective against certain Gram-positive bacteria, such as Bacillus subtilis, and has been specifically studied for its activity against Staphylococcus aureus strains that cause bovine mastitis.[1][2] The mechanism of its antimicrobial action is believed to involve the inhibition of bacterial growth by binding to the 50S ribosomal subunit, which in turn prevents protein synthesis.[1][3]

A study investigating its effect on 172 bovine mastitis S. aureus isolates determined the following minimum inhibitory concentrations (MIC):

Table 2: Antimicrobial Activity of this compound against S. aureus

| Parameter | Value |

| MIC₅₀ | 500 mg/L |

| MIC₉₀ | 833 mg/L |

Data from a study on bovine mastitis S. aureus isolates.[4]

The dihydroxy substitution on the benzene (B151609) ring imparts antioxidant properties to this compound.[1] The antioxidant capacity of dihydroxybenzaldehydes has been evaluated using various assays, including the CUPRAC (CUPric Reducing Antioxidant Capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.[5][6] The position of the hydroxyl groups on the benzene ring is a key determinant of the compound's antioxidant activity.[5]

Applications in Organic Synthesis

This compound is a valuable precursor in the synthesis of various organic compounds, most notably Schiff bases and their metal complexes.[7][8] Schiff bases derived from this compound are of interest in medicinal chemistry due to their potential antimicrobial and anticancer properties.[9]

A common laboratory-scale synthesis of this compound involves the demethylation of o-vanillin.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

This protocol is adapted from a published procedure.[10]

Materials:

-

o-Vanillin

-

Aluminum trichloride (AlCl₃)

-

Sodium iodide (NaI)

-

Acetonitrile

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium thiosulfate (B1220275)

-

Saturated brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a 100 mL flask, add acetonitrile (40 mL).

-

Sequentially add aluminum trichloride (1.1 equivalents), sodium iodide (3.0 equivalents), and o-vanillin (1.0 equivalent).

-

Heat the reaction mixture to 80°C and stir for 18 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction solution with 2 M dilute hydrochloric acid (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and wash sequentially with saturated aqueous sodium thiosulfate (10 mL) and saturated brine (10 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

This protocol is based on the methodology used to assess the cytotoxicity of this compound on bovine mammary epithelial MAC-T cells.[2][11]

Materials:

-

Bovine mammary epithelial MAC-T cells

-

Cell culture medium

-

This compound stock solution

-

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent

-

Electron-coupling reagent

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed MAC-T cells in a 96-well plate at a suitable density and incubate to allow for cell attachment.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the culture medium from the wells and replace it with the prepared dilutions of the test compound. Include a vehicle control (medium without the compound).

-

Incubate the cells with the compound for 24 hours.

-

Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

-

Add the XTT labeling mixture to each well and incubate for a period that allows for sufficient color development (typically 4 hours).

-

Measure the absorbance of the samples in a microplate reader at a wavelength of 450 nm with a reference wavelength of 650 nm.

-

Calculate the percentage of metabolically active cells relative to the control to determine cytotoxicity.

Signaling Pathways

While this compound is known for its antioxidant and anti-inflammatory potential, specific signaling pathways directly modulated by this compound are not yet extensively elucidated in the scientific literature. However, related dihydroxybenzaldehyde derivatives have been shown to influence inflammatory pathways. For instance, 3,4-Dihydroxybenzaldehyde has been reported to inhibit the NF-κB signaling pathway in the context of allergic responses.[12] Given the structural similarities, it is plausible that this compound may also exert its effects through similar pathways, though further research is required to confirm this.

References

- 1. CAS 24677-78-9: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 24677-78-9 | FD22099 [biosynth.com]

- 4. frontiersin.org [frontiersin.org]

- 5. ojs.wiserpub.com [ojs.wiserpub.com]

- 6. Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid | Organic Chemistry Plus [ojs.wiserpub.com]

- 7. This compound 97 24677-78-9 [sigmaaldrich.com]

- 8. 2,3-二羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Gentisaldehyde and Its Derivative this compound Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Allergic Effect of 3,4-Dihydroxybenzaldehyde Isolated from Polysiphonia morrowii in IgE/BSA-Stimulated Mast Cells and a Passive Cutaneous Anaphylaxis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydroxybenzaldehyde (CAS: 24677-78-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydroxybenzaldehyde (CAS number 24677-78-9), a versatile aromatic aldehyde with significant potential in pharmaceutical and chemical research. This document details its physicochemical properties, synthesis methodologies, known biological activities, and analytical techniques for its characterization and quantification. Particular emphasis is placed on its antimicrobial and antioxidant properties, along with its emerging role as an enzyme inhibitor. This guide aims to serve as a foundational resource for professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action and potential therapeutic applications.

Physicochemical Properties

This compound, also known as o-pyrocatechualdehyde, is a dihydroxybenzaldehyde with the chemical formula C₇H₆O₃.[1] It presents as a light yellow to beige-greenish crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₃ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| CAS Number | 24677-78-9 | [1] |

| Melting Point | 104-108 °C | [2] |

| Boiling Point | 120 °C at 16 mmHg | [3] |

| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL), methanol (B129727) (1 g/10 mL). Soluble in polar solvents like water and alcohols. | [2][4][5] |

| Appearance | Light yellow to beige-greenish crystalline powder | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | o-Pyrocatechualdehyde, 3-Formyl-1,2-benzenediol, 1,2-Dihydroxy-3-formylbenzene | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the demethylation of o-vanillin being a common and effective route.

Synthesis from o-Vanillin

A widely used method involves the demethylation of o-vanillin using aluminum trichloride (B1173362) and sodium iodide in acetonitrile (B52724). This procedure offers a high yield of the desired product.

Materials:

-

o-Vanillin

-

Anhydrous acetonitrile

-

Aluminum trichloride (AlCl₃)

-

Sodium iodide (NaI)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Saturated brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a 100 mL flask, add anhydrous acetonitrile (40 mL).

-

Sequentially add aluminum trichloride (1.1 equivalents), sodium iodide (3.0 equivalents), and o-vanillin (1.0 equivalent).

-

Heat the reaction mixture to 80 °C and stir for 18 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction solution with 2 M dilute hydrochloric acid.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic phases and wash sequentially with saturated aqueous sodium thiosulfate and saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its antimicrobial and antioxidant properties being the most extensively studied.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1] It is effective against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.[1][6] However, it shows limited activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1]

The primary mechanism of its antibacterial action is the inhibition of protein synthesis. This compound binds to the 50S ribosomal subunit, which prevents the transfer of tRNA from the A site to the P site, thereby halting peptide chain elongation.[1]

Table 2: Antimicrobial Activity of this compound

| Organism | Activity | MIC₅₀ | Source(s) |

| Staphylococcus aureus (bovine mastitis isolates) | Antimicrobial | 500 mg/L | [6][7] |

| Methicillin-resistant S. aureus (MRSA) | Effective | Not specified | [1] |

| Bacillus subtilis | Active | Not specified | [1] |

| Escherichia coli | Not active | Not specified | [1] |

| Pseudomonas aeruginosa | Not active | Not specified | [1] |

A standard broth microdilution method can be used to determine the MIC of this compound against bacterial strains.

Materials:

-

This compound stock solution

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton broth (or other suitable growth medium)

-

96-well microtiter plates

Procedure:

-

Prepare serial twofold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

The dihydroxy substitution on the benzene (B151609) ring imparts antioxidant properties to this compound.[3] The antioxidant capacity is related to the position of the hydroxyl groups and their ability to donate a hydrogen atom to scavenge free radicals.[8] Studies have shown that the electron-donating nature of the hydroxyl groups contributes to its antioxidant activity.[8]

Enzyme Inhibition

This compound has been shown to exhibit inhibitory activity against certain enzymes. It is an inhibitor of NADH dehydrogenase with a Km of 35 µM.[3] Derivatives of the closely related 2,3-dihydroxybenzamide (B143552) have been identified as potent inhibitors of enzymes involved in bacterial siderophore biosynthesis, suggesting a potential avenue for the development of novel antibacterial agents.[9]

Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, research on the broader class of benzaldehydes suggests potential interactions with key cellular signaling networks. For instance, benzaldehyde (B42025) has been shown to suppress multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions, affecting client proteins such as mTOR, cRaf, and STAT3. Further research is needed to determine if this compound shares these or other specific signaling modulation activities.

Metabolism

The metabolic fate of this compound in mammalian systems is not well-documented. However, studies on the bacterial degradation of the related compound, 2,3-dihydroxybenzoate, indicate a meta-cleavage pathway of the aromatic ring. In Pseudomonas reinekei, a specific gene cluster (dhb) encodes enzymes that catalyze the degradation of 2,3-dihydroxybenzoate into intermediates of the citrate (B86180) cycle.[1] This suggests that microbial systems possess mechanisms to metabolize such dihydroxyaromatic compounds.

Analytical Characterization

The characterization and quantification of this compound are crucial for quality control and research purposes. Several analytical techniques are employed for this purpose.

Table 3: Analytical Techniques for this compound

| Technique | Application | Key Findings/Parameters | Source(s) |

| HPLC | Quantification and Purity Assessment | Reverse-phase (RP) HPLC with a C18 column. Mobile phase: acetonitrile and water with phosphoric or formic acid. | [10] |

| ¹H NMR | Structural Elucidation | Provides information on the chemical environment of hydrogen atoms. | [3][7] |

| ¹³C NMR | Structural Elucidation | Provides information on the carbon skeleton. | [3] |

| GC-MS | Identification and Quantification | Analysis of volatile derivatives. | [2] |

| FTIR | Functional Group Identification | Shows characteristic peaks for hydroxyl and aldehyde groups. | [3] |

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for the quantitative analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the standards and the sample solution into the HPLC system.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis for the preparation of more complex molecules.[2] Its applications include:

-

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.[2]

-

Fine Chemicals: It is a precursor for the production of a range of fine chemicals.[2]

-

Ligand Synthesis: It is used in the synthesis of Schiff bases, which can act as ligands for metal complexes.

Conclusion

This compound is a versatile chemical compound with a well-defined profile of physicochemical properties and established synthetic routes. Its significant antimicrobial activity, coupled with its antioxidant and enzyme-inhibiting potential, makes it a compound of interest for further investigation in the fields of medicinal chemistry and drug development. This technical guide provides a solid foundation of its chemistry, biology, and analytical methodologies to aid researchers in exploring its full potential. Future studies should focus on elucidating its specific interactions with cellular signaling pathways and its metabolic fate in mammalian systems to better inform its development as a potential therapeutic agent.

References

- 1. Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. This compound [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | 24677-78-9 | FD22099 [biosynth.com]

- 7. This compound(24677-78-9) 1H NMR [m.chemicalbook.com]

- 8. This compound | C7H6O3 | CID 90579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound | SIELC Technologies [sielc.com]

Physical properties of 2,3-Dihydroxybenzaldehyde

An In-depth Technical Guide to the Physical Properties of 2,3-Dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 24677-78-9), also known as o-pyrocatechualdehyde, is an organic compound featuring a benzaldehyde (B42025) core substituted with two hydroxyl groups at the C2 and C3 positions.[1][2] Its unique structure, with adjacent hydroxyl and aldehyde functional groups, makes it a valuable intermediate and building block in various synthetic applications, including the development of novel pharmaceutical agents and fine chemicals.[3] The compound's reactivity is significantly influenced by its physical properties, which are critical for determining appropriate handling, storage, and reaction conditions. This guide provides a comprehensive overview of the key physical properties of this compound, details the experimental protocols for their determination, and presents a logical workflow for its chemical synthesis.

Core Physical and Chemical Properties

This compound is typically a light yellow to greenish crystalline solid at room temperature. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4][5] Due to its sensitivity to air, it is recommended to be stored under an inert gas in a cool, dark place.[6]

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | o-Pyrocatechualdehyde, 3-Formyl-1,2-benzenediol | [1][2][6] |

| CAS Number | 24677-78-9 | [1][2] |

| Molecular Formula | C₇H₆O₃ | [1][7] |

| Molecular Weight | 138.12 g/mol | [2][7] |

| Appearance | Light yellow to yellow-green powder/crystal | |

| Melting Point | 104–109 °C | [8][9] |

| Boiling Point | 120 °C at 16 mmHg (21.3 mbar) | [8] |

| Density | 1.542 g/cm³ (estimate) | [8] |

| Solubility | Soluble in polar solvents such as water and alcohols.[10] Soluble in 95% ethanol (B145695) (50 mg/mL). | |

| Storage Conditions | Store at room temperature (<15°C), under inert gas. Air sensitive. | [6] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR (DMSO-d₆): Key chemical shifts (δ) are observed at approximately 10.20 ppm (singlet, 1H, aldehyde proton), 9.92 ppm (singlet, 2H, hydroxyl protons), and between 6.79-7.13 ppm corresponding to the aromatic protons on the benzene (B151609) ring.[11]

-

¹H NMR (CDCl₃): Reported shifts include peaks at δ 11.10, 9.88, 7.19, 7.14, 6.94, and 5.84 ppm.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands. A notable peak for the hydroxyl (O-H) group stretch appears around 3454 cm⁻¹.[11] The NIST/EPA Gas-Phase Infrared Database also contains spectrum data for this compound.[1]

-

Mass Spectrometry (MS): Mass spectral data is available through the NIST Chemistry WebBook, providing information on the compound's fragmentation patterns under electron ionization.[13]

Experimental Protocols

The determination of the physical properties listed above follows standard organic chemistry laboratory procedures.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Sample Preparation: A small amount of finely ground, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube filled with mineral oil is used.

-

Procedure: The capillary tube is placed in the apparatus, which is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Measurement: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range is typically narrow (0.5-2 °C).

Boiling Point Determination at Reduced Pressure

As aromatic aldehydes can decompose at high temperatures, the boiling point is often measured under reduced pressure.

-

Apparatus: A small-scale distillation setup connected to a vacuum source and a manometer is required.

-

Procedure: A sample of the compound is placed in a distillation flask. A small, inverted capillary tube is added to serve as a boiling chip. The system is evacuated to the desired pressure (e.g., 16 mmHg).

-

Measurement: The flask is heated gently until a steady stream of bubbles emerges from the inverted capillary. The temperature is recorded when the vapor and liquid are in equilibrium, indicated by the condensation ring on the thermometer. This temperature is the boiling point at that specific pressure.[13]

Solubility Assessment

-

Solvent Selection: A range of solvents (e.g., water, ethanol, methanol, ethyl acetate, hexane) are chosen to assess polarity-based solubility.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a set volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated at a constant temperature. Solubility is determined by visual inspection for the dissolution of the solid. The result can be reported qualitatively (soluble, sparingly soluble, insoluble) or quantitatively (e.g., mg/mL).

Spectroscopic Analysis

-

NMR Spectroscopy: For ¹H NMR, a sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11][12] The spectrum is then acquired using a high-field NMR spectrometer.

-

IR Spectroscopy: A solid sample can be analyzed as a KBr pellet or as a mull (e.g., Nujol).[14] The sample is mixed with KBr powder and pressed into a transparent disk, or ground with Nujol and placed between salt plates before being analyzed by an FTIR spectrometer.

Synthesis and Workflow Visualization

This compound can be synthesized from o-vanillin via a demethylation and deprotection reaction. The workflow involves the use of aluminum trichloride (B1173362) and sodium iodide in an acetonitrile (B52724) solvent.[7][8]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from o-vanillin.

Caption: Chemical synthesis workflow for this compound.

Experimental Logic Diagram: Purity Verification

This diagram outlines the logical flow for verifying the purity of a synthesized batch of this compound.

Caption: Logical workflow for the purity verification of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C7H6O3 | CID 90579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 24677-78-9 | FD22099 [biosynth.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 24677-78-9 [chemicalbook.com]

- 9. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. CAS 24677-78-9: this compound | CymitQuimica [cymitquimica.com]

- 11. rsc.org [rsc.org]

- 12. This compound(24677-78-9) 1H NMR [m.chemicalbook.com]

- 13. This compound [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

Spectral Analysis of 2,3-Dihydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2,3-Dihydroxybenzaldehyde (CAS No: 24677-78-9), a vital aromatic aldehyde derivative used in the synthesis of various pharmaceutical and chemical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound reveal the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in a deuterated solvent. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde (-CHO) | 10.20 | singlet (s) | - |

| Hydroxyl (-OH) | 9.92 | singlet (s) | - |

| Aromatic (Ph) | 7.13 | doublet of doublets (dd) | 7.6, 1.6 |

| Aromatic (Ph) | 7.07 | doublet of doublets (dd) | 7.6, 1.6 |

| Aromatic (Ph) | 6.79 | triplet (t) | 7.8 |

Data sourced from a study on the analysis of pyrolysis products[1].

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (Aldehyde) | 191.1 |

| C-OH | 152.0 |

| C-OH | 146.1 |

| C-CHO | 120.2 |

| Aromatic CH | 119.8 |

| Aromatic CH | 119.5 |

| Aromatic CH | 115.8 |

Note: This is a representative dataset; exact values may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | O-H stretch (hydroxyl) | Strong, broad |

| ~2850, ~2750 | C-H stretch (aldehyde) | Medium |

| ~1650 | C=O stretch (aldehyde) | Strong |

| ~1600, ~1470 | C=C stretch (aromatic) | Medium to strong |

| ~1250 | C-O stretch (hydroxyl) | Strong |

Note: This is a summary of characteristic absorption bands for dihydroxybenzaldehydes.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak.

| Property | Value |

| Molecular Formula | C₇H₆O₃ |

| Molecular Weight | 138.12 g/mol |

| m/z of Molecular Ion (M⁺) | 138 |

| m/z of Second Highest Peak | 137 |

| m/z of Third Highest Peak | 92 |

Data sourced from the NIST Mass Spectrometry Data Center[2].

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. The spectrum is then acquired on a 400 MHz or higher field NMR spectrometer. The data is processed, and the chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The disk is then placed in the sample holder of the spectrometer, and the spectrum is recorded.

Mass Spectrometry

For mass spectrometry, a small amount of the sample is introduced into the ion source of the mass spectrometer, typically using a direct insertion probe for solid samples. In electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer and detected.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for obtaining and analyzing spectral data.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided spectral data and protocols are essential for ensuring accurate compound identification, purity assessment, and further chemical manipulation.

References

An In-depth Technical Guide to the Solubility of 2,3-Dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-Dihydroxybenzaldehyde (CAS: 24677-78-9), a crucial compound in various fields of chemical synthesis and pharmaceutical research. Understanding its solubility profile is essential for optimizing reaction conditions, developing formulations, and conducting biological assays. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual workflow of the experimental process.

Core Data Presentation: Solubility of this compound

This compound, a polar organic compound, exhibits varied solubility across different solvent classes. Its two hydroxyl groups and one aldehyde group allow for hydrogen bonding, significantly influencing its solubility in polar solvents. The available quantitative and qualitative data are summarized below.

| Solvent | Solvent Type | Quantitative Solubility |

| Methanol | Polar Protic | 1 g/10 mL (or 100 mg/mL)[1] |

| 95% Ethanol | Polar Protic | 50 mg/mL[1][2] |

| Water | Polar Protic | Soluble / Miscible (Quantitative data not specified)[3] |

| Diethyl Ether | Polar Aprotic | Miscible (Quantitative data not specified) |

| Alcohol | Polar Protic | Miscible (General) |

Note: The term "miscible" suggests very high solubility, though quantitative limits are not provided in the cited sources. Due to its polar nature, this compound is generally soluble in polar solvents.[3] The solubility of aldehydes and ketones in water decreases as the carbon chain length increases; however, smaller molecules like this compound are generally soluble.[4][5]

Experimental Protocols: Solubility Determination

The following section details a standardized methodology for determining the solubility of a solid compound like this compound. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Screw-cap vials (e.g., 20 mL glass vials with PTFE-lined caps)

-

Syringe filters (0.45 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gravimetric analysis setup (drying oven, desiccator, pre-weighed containers).

Procedure: Isothermal Shake-Flask Method

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vial to prevent any solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is crucial to visually confirm that excess solid remains at the end of the equilibration period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved solid particles.

-

Dilute the filtered sample to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification of Solute Concentration:

-

Method A: HPLC Analysis (Preferred for accuracy)

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area (from HPLC analysis) against the concentration of the standard solutions.

-

Analyze the diluted sample from step 2 using the same validated HPLC method.

-

Determine the concentration of this compound in the diluted sample by using the calibration curve.

-

-

Method B: Gravimetric Analysis

-

Transfer a precise volume of the filtered saturated solution into a pre-weighed, dry evaporation dish.

-

Carefully evaporate the solvent in a drying oven set to a temperature below the boiling point of the solute and the solvent.

-

Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute. Repeat the drying and weighing cycles until a constant weight is achieved.

-

-

-

Calculation of Solubility:

-

From HPLC Data: Calculate the original concentration in the saturated solution, taking into account the dilution factor used.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

-

From Gravimetric Data: Calculate the mass of the dissolved solid by subtracting the initial mass of the empty dish from the final constant mass.

-

Solubility (mg/mL) = (Final Mass - Initial Mass) / Volume of filtrate used (mL)

-

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining compound solubility.

Caption: Decision tree for quantification methods in solubility analysis.

References

An In-Depth Technical Guide to the Stability and Storage of 2,3-Dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxybenzaldehyde, a key aromatic aldehyde, serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Its catechol moiety and reactive aldehyde group make it a valuable building block for creating complex molecular architectures. However, these same functional groups can also render the molecule susceptible to degradation, impacting its purity, potency, and the overall quality of downstream products. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, offering crucial information for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₃ | [1][2] |

| Molecular Weight | 138.12 g/mol | [1][3][4] |

| Appearance | Light yellow to beige-greenish crystalline powder | [5] |

| Melting Point | 106-108 °C | [3][4] |

| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL), miscible with alcohol and diethyl ether, and soluble in water. | [4] |

| CAS Number | 24677-78-9 | [1][2] |

Stability Profile

This compound is a solid compound that is known to be sensitive to environmental factors. Its stability is influenced by air, light, temperature, and pH.

Solid-State Stability:

In its solid form, this compound is relatively stable if stored under appropriate conditions. The primary concern for the solid material is its sensitivity to air and light.[6]

Solution Stability:

The stability of this compound in solution is dependent on the solvent, pH, and exposure to light and oxygen. Phenolic compounds, in general, are susceptible to oxidation, and this reactivity is often enhanced in solution.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Specific recommendations vary, with some sources suggesting room temperature (10°C - 25°C) and others recommending refrigeration (<15°C).[3] |

| Atmosphere | Store under an inert gas, such as nitrogen or argon, to prevent oxidation.[3] |

| Light | Store in a light-resistant container to prevent photodegradation.[6] |

| Container | Keep the container tightly closed to prevent moisture and air exposure. |

Incompatibilities

To prevent degradation and hazardous reactions, this compound should not be stored with the following materials:

-

Strong oxidizing agents

-

Strong bases

-

Acid anhydrides

-

Acid chlorides

Forced Degradation Studies: A General Overview

While specific forced degradation studies on this compound are not extensively reported in publicly available literature, general principles for phenolic aldehydes can be applied to predict its behavior under stress conditions. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][8] The typical stress conditions include:

-

Hydrolytic Degradation: Studying the effect of pH by exposing the compound to acidic and basic conditions.

-

Oxidative Degradation: Investigating the impact of oxidizing agents, such as hydrogen peroxide.

-

Photolytic Degradation: Assessing the effect of light exposure.

-

Thermal Degradation: Evaluating the impact of elevated temperatures.

The goal of these studies is to achieve a target degradation of 5-20%.[9] Over-stressing can lead to the formation of secondary degradation products that may not be relevant to real-world storage conditions.[10]

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

Caption: Potential degradation pathways for this compound.

-

Oxidation: The catechol moiety is highly susceptible to oxidation, which can lead to the formation of ortho-quinones. The aldehyde group can also be oxidized to a carboxylic acid, forming 2,3-dihydroxybenzoic acid.

-

Photodegradation: Exposure to light, especially UV radiation, can induce polymerization and the formation of colored degradation products.

-

Thermal Degradation: Elevated temperatures can accelerate oxidation and polymerization reactions.

Experimental Protocols

Forced Degradation Study Protocol:

Caption: General workflow for a forced degradation study.

Development of a Stability-Indicating HPLC Method:

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection is the most common approach for analyzing the stability of aromatic compounds.[11][12]

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used to achieve good separation of the parent compound from its more polar or less polar degradation products.

-

Detection: A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and can help in peak purity assessment. Mass spectrometry (MS) detection is invaluable for the identification of unknown degradation products.[12]

-

Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[13]

Biological Activity and Potential Signaling Pathways

Recent studies have highlighted the antimicrobial properties of this compound. It has shown activity against various strains of Staphylococcus aureus, including those resistant to common antiseptics.[14][15][16][17] The proposed mechanism of action involves the inhibition of bacterial growth by binding to the 50S ribosomal subunit and preventing mRNA synthesis.[3] Additionally, it has been reported to inhibit mitochondrial superoxide (B77818) production.[3]

While research on the specific signaling pathways affected by this compound is limited, studies on similar phenolic aldehydes provide some insights. For instance, 3,4-dihydroxybenzaldehyde (B13553) has been shown to inhibit the NF-κB signaling pathway in mast cells, suggesting anti-inflammatory potential.[18] Benzaldehyde, the parent compound, has been reported to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, through regulation of 14-3-3ζ-mediated protein-protein interactions.[19] Further research is needed to determine if this compound exhibits similar activities.

Caption: Known biological targets of this compound.

Conclusion

This compound is a valuable but sensitive chemical intermediate. Its stability is paramount for its successful application in research and development. Adherence to proper storage conditions, including protection from air, light, and incompatible materials, is crucial for maintaining its quality. While specific degradation pathways and kinetics are yet to be fully elucidated, an understanding of the general stability of phenolic aldehydes allows for the development of robust handling and analytical protocols. Further research into its forced degradation and biological mechanisms of action will undoubtedly enhance its utility in the pharmaceutical and chemical industries.

References

- 1. This compound | C7H6O3 | CID 90579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 24677-78-9 | FD22099 [biosynth.com]

- 4. This compound 97 24677-78-9 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. longdom.org [longdom.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. scispace.com [scispace.com]

- 14. frontiersin.org [frontiersin.org]

- 15. Gentisaldehyde and Its Derivative this compound Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Gentisaldehyde and Its Derivative this compound Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-Allergic Effect of 3,4-Dihydroxybenzaldehyde Isolated from Polysiphonia morrowii in IgE/BSA-Stimulated Mast Cells and a Passive Cutaneous Anaphylaxis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence of Dihydroxybenzaldehyde Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dihydroxybenzaldehyde (DHB) isomers are a class of naturally occurring phenolic compounds that have garnered significant scientific interest due to their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the primary DHB isomers: 2,3-dihydroxybenzaldehyde, 2,4-dihydroxybenzaldehyde, 2,5-dihydroxybenzaldehyde (B135720) (gentisaldehyde), 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde), and 3,5-dihydroxybenzaldehyde (B42069). It details their natural sources, biosynthetic pathways, and comparative biological efficacy. The document includes quantitative data, detailed experimental protocols for extraction, analysis, and bioassays, and visualizations of key biochemical pathways to support researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Biosynthesis

The distribution of dihydroxybenzaldehyde isomers varies across the plant and microbial kingdoms. Their formation is primarily attributed to major secondary metabolic pathways, including the shikimate and acetate-malonate pathways.[2]

This compound

The natural occurrence of this compound is less documented in plants compared to other isomers. However, it has been noted for its antimicrobial properties.[3]

2,4-Dihydroxybenzaldehyde (β-resorcylaldehyde)

This isomer has been isolated from a variety of plant species.[2][4] Its resorcinol-type structure suggests a probable origin from the acetate-malonate (polyketide) pathway, where sequential condensation of malonyl-CoA units, followed by cyclization and formylation, yields the final product.[2]

2,5-Dihydroxybenzaldehyde (Gentisaldehyde)

Gentisaldehyde is found in both plants and microorganisms.[5][6] It is a known natural phenol (B47542) in the heartwood of Pseudolarix amabilis and has been identified as a metabolite in fungi such as Penicillium griseofulvum.[5][6]

3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde)

As the most extensively studied isomer, protocatechuic aldehyde is widely distributed in the plant kingdom.[1][7] It is found in fruits, vegetables, and herbs such as barley, bananas, grapevine leaves, and the roots of Salvia miltiorrhiza.[7][8] Its biosynthesis is understood to proceed from the amino acid L-phenylalanine via the phenylpropanoid pathway.[9]

3,5-Dihydroxybenzaldehyde

While identified in various plants, specific quantitative data for 3,5-dihydroxybenzaldehyde remains limited.[10] Brominated derivatives have been isolated from marine red algae, suggesting marine environments as a potential source.[10] Two putative biosynthetic routes are proposed: the Phenylpropanoid Pathway and the Polyketide Synthase (PKS) Pathway.[10]

Table 1: Documented Natural Sources of Dihydroxybenzaldehyde Isomers

| Isomer | Common Name | Natural Source(s) | Family/Class | Part of Organism |

|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | β-Resorcylaldehyde | Morus macroura[2][4] | Moraceae | Not specified |

| Boenninghausenia albiflora[2][4] | Rutaceae | Not specified | ||

| Acacia species[2][11] | Fabaceae | Wood | ||

| Cassia fistula[2] | Fabaceae | Not specified | ||

| 2,5-Dihydroxybenzaldehyde | Gentisaldehyde | Pseudolarix amabilis[5] | Pinaceae | Heartwood |

| Wine[5] | - | - | ||

| Penicillium griseofulvum[6] | Ascomycota | - | ||

| Geosmithia langdonii[6] | Ascomycota | - | ||

| 3,4-Dihydroxybenzaldehyde | Protocatechuic Aldehyde | Salvia miltiorrhiza[7][12] | Lamiaceae | Root |

| Barley (Hordeum vulgare)[7] | Poaceae | Not specified | ||

| Green Cavendish Bananas (Musa acuminata)[7] | Musaceae | Not specified | ||

| Grapevine (Vitis vinifera)[7] | Vitaceae | Leaves | ||

| Phellinus linteus[13] | Hymenochaetaceae | - | ||

| 3,5-Dihydroxybenzaldehyde | - | Various terrestrial plants[10][14] | - | Not specified |

| | 3-Bromo-4,5-dihydroxybenzaldehyde | Polysiphonia morrowii[10] | Rhodomelaceae (Red Algae) | - |

Biosynthetic Pathway Visualizations

Caption: Phenylpropanoid pathway to 3,4-Dihydroxybenzaldehyde.[9]

Caption: Putative PKS pathway for resorcinol-type DHB isomers.[2][10]

Comparative Biological Activities

The biological efficacy of DHB isomers is significantly influenced by the relative positions of the hydroxyl and aldehyde groups.[1] The ortho-dihydroxy (catechol) structure in 3,4-DHB is a key feature for its potent antioxidant activity, while other isomers also exhibit significant effects.[15]

Table 2: Comparative Antimicrobial Activity of Dihydroxybenzaldehyde Isomers

| Isomer | Test Organism | MIC Value | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus (Bovine mastitis isolates) | MIC₅₀: 500 mg/L | [1][3] |

| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus (Bovine mastitis isolates) | MIC₅₀: 500 mg/L; MIC₉₀: 1000 mg/L | [1][3][16] |

| Mycobacterium avium subsp. paratuberculosis | Active (concentration not specified) | [16] |

| 3,4-Dihydroxybenzaldehyde | Methicillin-resistant Staphylococcus aureus (MRSA) | Active at 0.01 µg/mL |[1][17] |

Table 3: Comparative Anticancer & Anti-angiogenic Activity of Dihydroxybenzaldehyde Isomers

| Isomer | Activity | Cell Line / Model | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Anti-angiogenic | Chick Chorioallantoic Membrane (CAM) | 2.4 µ g/egg | [2][18] |

| 3,4-Dihydroxybenzaldehyde | Anticancer | Human breast cancer cells | Antiproliferative and pro-apoptotic | [7] |

| Anticancer | Human colorectal cancer cells | Antiproliferative and pro-apoptotic | [7] | |

| 3,4-Dihydroxybenzaldoxime * | Antitumor | L1210 murine leukemia | - | [3] |

| Ribonucleotide reductase inhibition | - | 38 µM | [3] |

*Derivative of 3,4-dihydroxybenzaldehyde

Table 4: Comparative Antioxidant Activity of Dihydroxybenzaldehyde Isomers

| Isomer | Assay | Result (Relative Activity) | Reference |

|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Cellular Assay | Reduces reactive oxygen species | [18][19] |

| 2,5-Dihydroxybenzaldehyde | DPPH | 0.85 ± 0.04 (Trolox Equivalents) | [19] |

| 3,4-Dihydroxybenzaldehyde | Various | Potent antioxidant, scavenges ROS and RNS |[1][8][17] |

Modulation of Cellular Signaling Pathways

Several DHB isomers exert their biological effects by modulating key cellular signaling pathways.

-

NF-κB Pathway: 3,4-DHB and 2,4-DHB have been shown to exhibit anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][12][20] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[2][20]

-

Nrf2/HO-1 Pathway: 3-Bromo-4,5-dihydroxybenzaldehyde, a derivative found in marine algae, protects skin cells against oxidative damage by activating the Nrf2/HO-1 pathway, mediated by ERK and Akt signaling.[21] This pathway is a primary defense mechanism against oxidative stress.[21]

-

MAPK Pathway: 3,4-DHB can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and plays a critical role in inflammation.[12][15]

Signaling Pathway Visualizations

Caption: DHB isomers inhibit the NF-κB inflammatory pathway.[2][20]

Caption: DHB derivatives can activate the Nrf2 antioxidant pathway.[21]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the investigation of DHB isomers.

General Extraction from Plant Material

This protocol describes a general method for extracting phenolic compounds from dried plant material.[10][22]

-

Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Extraction:

-

Weigh approximately 1 gram of the powdered plant material into a suitable flask.

-

Add 20 mL of 80% methanol (B129727) (v/v).

-

Agitate the mixture on a shaker at room temperature for 24 hours or sonicate for 1 hour.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Centrifuge the filtrate at 5000 rpm for 15 minutes to remove fine particles.

-

Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Storage: Store the crude extract at -20°C until further analysis.

Caption: General workflow for DHB extraction and analysis.[10]

Quantitative Analysis by HPLC

This protocol describes a reverse-phase HPLC method for the quantitative analysis of DHB isomers in plant extracts.[10][22]

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: DAD monitoring at the maximum absorbance wavelength of the specific isomer (approx. 280-310 nm).

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Standards: Prepare stock solutions of pure DHB isomers in the mobile phase and create a series of dilutions to construct a calibration curve.

-

Sample: Dissolve a known amount of the crude extract in the mobile phase (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the sample solution.

-

Identify the DHB isomer peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

-

Calculate the concentration in the sample using the regression equation from the calibration curve.

-

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[1][19]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Reaction Mixture:

-

In a 96-well plate, add the test sample (DHB isomer) at various concentrations.

-

Add the DPPH solution to each well.

-

A control well should contain only the DPPH solution and solvent.

-

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[1]

-

Measurement: Measure the absorbance of the solution spectrophotometrically at approximately 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[1]

MTT Cell Proliferation Assay (Anticancer Activity)

This assay assesses the cytotoxic effect of a compound on cancer cell lines.[1]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the DHB isomer for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-